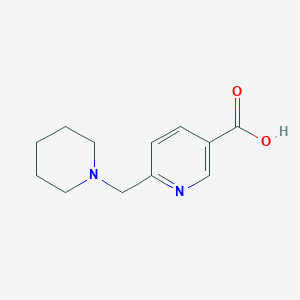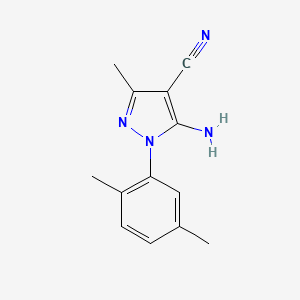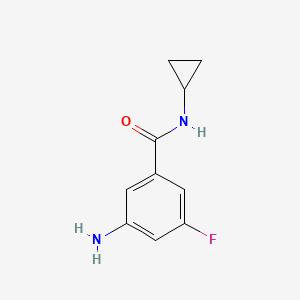
3-amino-N-cyclopropyl-5-fluorobenzamide
Descripción general
Descripción
Molecular Structure Analysis
ACFB has the molecular formula C11H12FN2O. This indicates that it contains 11 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom.Aplicaciones Científicas De Investigación
Antibacterial Activity
3-amino-N-cyclopropyl-5-fluorobenzamide and related compounds have been explored for their potential in treating bacterial infections. A study by Sánchez et al. (1992) synthesized a series of quinolone prodrugs, including variations of 3-amino-N-cyclopropyl-5-fluorobenzamide, and evaluated their antibacterial activity. These prodrugs were found to be less active in vitro but exhibited equal or increased efficacy in vivo compared to their parent compounds. They demonstrated improved solubility and rapid cleavage in serum to yield active quinolones, suggesting potential as antibacterial agents [Sánchez et al., 1992].
Radiopharmaceutical Potential
Another aspect of research involving derivatives of 3-amino-N-cyclopropyl-5-fluorobenzamide is their potential in radiopharmaceutical applications. Shiue et al. (1997) synthesized fluoro-substituted benzamides, showing their high affinity to σ receptors. One compound, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, demonstrated promising potential as a radioligand for PET imaging of σ receptors in humans. This highlights the compound's potential utility in medical imaging and diagnostics [Shiue et al., 1997].
Insecticidal Applications
Luo et al. (2020) explored the insecticidal properties of meta-diamide compounds containing the cyclopropyl group, which is a structural feature of 3-amino-N-cyclopropyl-5-fluorobenzamide. Some of these compounds showed promising insecticidal activities against certain pests, suggesting potential applications in agriculture and pest management [Luo et al., 2020].
Fluorescent Properties for Imaging
Research into the fluorescent properties of certain derivatives of 3-amino-N-cyclopropyl-5-fluorobenzamide has also been conducted. Lu et al. (2022) developed a formal [4+2] cycloaddition reaction of N-fluorobenzamides, leading to the formation of fluorescent naphthalic anhydrides. These compounds, including derivatives of 3-amino-N-cyclopropyl-5-fluorobenzamide, could have applications in fluorescent imaging and related fields [Lu et al., 2022].
Safety And Hazards
The safety data sheet for a related compound, 3-Fluorobenzamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions may be necessary for ACFB, but specific safety data for ACFB is not provided in the search results.
Propiedades
IUPAC Name |
3-amino-N-cyclopropyl-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDQEIGASXUCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-cyclopropyl-5-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



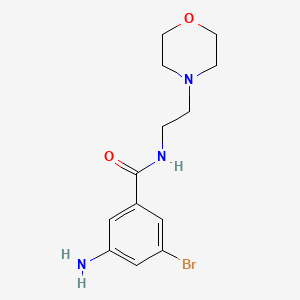
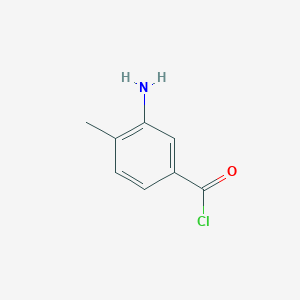
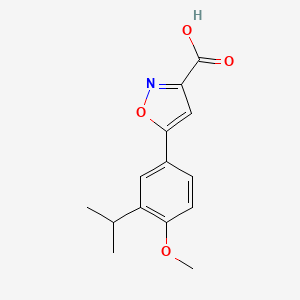

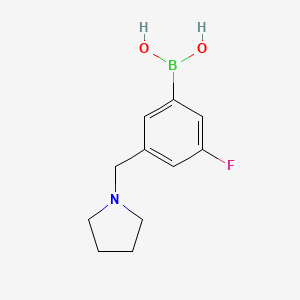

![N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1405909.png)



